(R)-(-)-1-Cbz-3-pyrrolidinol

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

(R)-(-)-1-Cbz-3-pyrrolidinol (CAS 100858-33-1), also known as benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate, is a chiral, N‑protected 3‑hydroxypyrrolidine derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. It is a white to off‑white crystalline solid with a melting point of 74–79 °C and a specific optical rotation of −21° to −25° (c=1, CHCl₃).

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 100858-33-1
Cat. No. B024777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-Cbz-3-pyrrolidinol
CAS100858-33-1
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1
InChIKeyMBLJFGOKYTZKMH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-1-Cbz-3-pyrrolidinol (CAS 100858-33-1) – Chiral Pyrrolidine Intermediate for Asymmetric Synthesis


(R)-(-)-1-Cbz-3-pyrrolidinol (CAS 100858-33-1), also known as benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate, is a chiral, N‑protected 3‑hydroxypyrrolidine derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. It is a white to off‑white crystalline solid with a melting point of 74–79 °C and a specific optical rotation of −21° to −25° (c=1, CHCl₃) . The compound serves as a versatile chiral building block in the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting neurological disorders, and is used as a key intermediate in asymmetric synthesis, peptide chemistry, and stable‑isotope labeling studies .

Why (R)-(-)-1-Cbz-3-pyrrolidinol Cannot Be Replaced by Generic Pyrrolidinols


The (R)-(-) enantiomer of 1-Cbz-3-pyrrolidinol is not interchangeable with its (S)-(+) counterpart or with racemic mixtures. In chiral drug synthesis, the absolute configuration of the intermediate dictates the stereochemical outcome of the final API, directly impacting pharmacological activity, off‑target effects, and regulatory acceptance . Even minor enantiomeric impurities (>2 % of the undesired enantiomer) can lead to drastically different biological responses or require extensive re‑purification, eroding cost‑efficiency and delaying development timelines . Consequently, procurement decisions must be based on quantifiable enantiomeric purity and verified optical rotation, not merely on chemical identity.

Quantitative Differentiation of (R)-(-)-1-Cbz-3-pyrrolidinol Versus (S)-(+) Enantiomer and Racemic Mixtures


Enantiomeric Purity (ee) – 98 % ee vs. Racemic 0 % ee

(R)-(-)-1-Cbz-3-pyrrolidinol is supplied with a guaranteed enantiomeric excess of 98 % (GC), ensuring that the undesired (S)-enantiomer constitutes at most 1 % of the material . In contrast, a racemic mixture of 1‑Cbz‑3‑pyrrolidinol contains an equimolar amount of both enantiomers (0 % ee), which would produce a 1:1 diastereomeric mixture in any subsequent stereospecific reaction, requiring additional chiral resolution steps and reducing overall synthetic yield . The high ee value directly translates to higher downstream productivity and fewer purification cycles.

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

Specific Optical Rotation – (R)-(-) vs. (S)-(+) Enantiomer

The specific optical rotation of (R)-(-)-1-Cbz-3-pyrrolidinol is −21° to −25° (c=1, CHCl₃ at 20 °C) . Its enantiomer, (S)-(+)-1-Cbz-3-pyrrolidinol, exhibits the opposite sign and similar magnitude: +21° to +25° under identical conditions . This quantitative difference provides a rapid, non‑destructive quality control metric to confirm enantiomeric identity and to detect any cross‑contamination or mislabeling before the material enters a GMP or research workflow.

Optical Rotation Chiral Discrimination Quality Control

Melting Point Differentiation – (R)- vs. (S)-Enantiomer

The (R)-(-)-enantiomer exhibits a melting point range of 74–79 °C , while the (S)-(+)-enantiomer melts at a slightly lower range of 71–77 °C . Although the difference is modest, it is reproducible across multiple vendors and can serve as a secondary identity check, particularly when combined with optical rotation data. This thermal behavior may also influence formulation and storage stability when the compound is used as a solid intermediate.

Thermal Analysis Solid State Characterization Polymorphism

High Synthetic Yield in Cbz Protection – 91 % Over Two Steps

In a patented multigram synthesis of pyrrolidine‑based bicyclic scaffolds, the N‑Cbz protection of a (3R)-hydroxypyrrolidine intermediate proceeded with 91 % isolated yield over two steps (hydrogenation followed by CbzCl addition) [1]. This high yield demonstrates that the (R)-enantiomer, when sourced with high enantiopurity, enables efficient, scalable processes with minimal waste. Analogous sequences using racemic or lower‑purity starting materials often require additional purification steps that depress overall yield and increase cost.

Process Chemistry Yield Optimization Scale‑Up

Chiral HPLC Baseline Separation – Quantified Resolution (Rs)

Analytical chiral HPLC methods have been developed to baseline‑resolve (R)-(-)- and (S)-(+)-1-Cbz-3-pyrrolidinol. For example, using a Chiralpak AD‑H column (250 × 4.6 mm) with n‑hexane/2‑propanol (90:10) at 1.0 mL min⁻¹, the two enantiomers exhibit retention times of 8.2 min and 9.7 min, respectively, with a resolution factor (Rs) greater than 2.0 . This validated method allows for the quantitative determination of enantiomeric purity and confirms that the (R)-form can be procured with <2 % of the (S)-contaminant. In contrast, racemic mixtures show equal peak areas for both enantiomers.

Chiral Chromatography Enantiomer Separation Analytical Method Validation

High‑Value Application Scenarios for (R)-(-)-1-Cbz-3-pyrrolidinol in Pharmaceutical R&D and Process Chemistry


Chiral Building Block for CNS‑Targeting Pharmaceuticals

The (R)-configured pyrrolidine core is a privileged motif in central nervous system (CNS) drugs, including antidepressants, antipsychotics, and cognitive enhancers. (R)-(-)-1-Cbz-3-pyrrolidinol, with its verified 98 % ee , serves as a critical intermediate in the construction of enantiopure drug candidates, minimizing the risk of off‑target activity associated with the (S)-enantiomer . Its N‑Cbz protection allows for orthogonal functionalization, enabling the rapid generation of diverse compound libraries for SAR studies.

Asymmetric Synthesis and Chiral Auxiliary Applications

Due to its defined (3R)‑stereochemistry and high enantiomeric purity , this compound is routinely employed as a chiral auxiliary or catalyst in asymmetric synthesis. The hydroxyl group can be derivatized to create novel chiral ligands for transition‑metal catalysis or to induce stereocontrol in nucleophilic additions, ensuring high diastereoselectivity and enantioselectivity in the final products [1]. The reproducible optical rotation allows for batch‑to‑batch consistency in stereochemical outcomes.

Synthesis of Labeled Analogs for Metabolic and ADME Studies

(R)-(-)-1-Cbz-3-pyrrolidinol is a key intermediate in the preparation of stable‑isotope‑labeled compounds, such as Monocrotaline‑d4, used as internal standards in LC‑MS/MS quantification or as tracers in pharmacokinetic studies . The high chemical and enantiomeric purity ensures that the labeled product accurately reflects the behavior of the unlabeled drug candidate without interference from stereochemical impurities.

Peptide and Peptidomimetic Synthesis

The protected amine functionality in (R)-(-)-1-Cbz-3-pyrrolidinol enables its incorporation into peptide chains or peptidomimetic scaffolds. Following selective deprotection of the Cbz group, the resulting (3R)-hydroxypyrrolidine can act as a proline surrogate or a conformational constraint, enhancing the metabolic stability and target selectivity of therapeutic peptides [1]. The high ee guarantees that the resulting peptides maintain the desired stereochemical integrity.

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